RIP1 kinase inhibitor 9, also known as GSK'963, is a potent and selective small-molecule inhibitor of receptor-interacting protein 1 kinase. This compound has garnered attention due to its unique chemical structure and significant selectivity for RIP1 kinase over other kinases, making it a valuable tool for studying the role of RIP1 in various biological processes, particularly apoptosis and necroptosis. The compound was developed through extensive screening of a large chemical library and has shown promise in both in vitro and in vivo studies.
GSK'963 was identified from a compound library at GlaxoSmithKline, where researchers screened approximately two million compounds to find effective inhibitors of RIP1 kinase. Following initial hits, further modifications led to the isolation of the active enantiomer, GSK'963, which demonstrated superior potency compared to its inactive counterpart, GSK'962 .
GSK'963 is classified as a type II kinase inhibitor. It specifically targets the ATP-binding site of RIP1 kinase, binding to an inactive conformation of the enzyme. This classification is significant as it differentiates GSK'963 from other types of inhibitors that may not exhibit the same level of selectivity or potency .
The synthesis of RIP1 kinase inhibitor 9 involved several key steps starting from a racemic mixture derived from initial screening hits. Researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy and selectivity. The synthesis process included:
The synthesis involved standard organic chemistry techniques such as:
The final product was characterized using mass spectrometry and X-ray crystallography to confirm its binding interactions with RIP1 kinase .
GSK'963 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding affinity and specificity for RIP1 kinase. The compound's structure allows it to fit into the hydrophobic pocket of the kinase domain effectively.
GSK'963 primarily undergoes interactions with the ATP-binding site of RIP1 kinase, inhibiting its activity through competitive binding. This inhibition prevents autophosphorylation and subsequent signaling cascades that lead to apoptosis or necroptosis.
The compound's mechanism involves:
The mechanism by which GSK'963 exerts its effects involves several steps:
Studies have shown that GSK'963 can effectively block TNF-induced necroptosis in various cell lines, highlighting its potential therapeutic applications in inflammatory diseases .
Relevant analyses indicate favorable pharmacokinetic properties that support its potential use in clinical settings .
GSK'963 has significant scientific applications, particularly in research focused on:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: